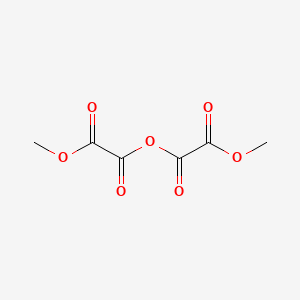
2,5,8-Trioxanonane-3,4,6,7-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Trioxanonane-3,4,6,7-tetrone is a chemical compound with the molecular formula C6H6O7. It is known for its unique structure, which includes multiple oxo and ether groups. This compound is also referred to as 2-methoxy-2-oxoacetic anhydride and has a CAS number of 5781-55-5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trioxanonane-3,4,6,7-tetrone typically involves the reaction of methoxyacetic acid with oxalyl chloride to form the corresponding anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trioxanonane-3,4,6,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,5,8-Trioxanonane-3,4,6,7-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5,8-Trioxanonane-3,4,6,7-tetrone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-oxoacetic anhydride
- Bis(methoxycarbonylformic)anhydride
- Ethanedioic acid, bimol. monoanhydride, dimethyl ester
Uniqueness
2,5,8-Trioxanonane-3,4,6,7-tetrone is unique due to its multiple oxo and ether groups, which confer distinct chemical reactivity and properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5781-55-5 |
|---|---|
Molecular Formula |
C6H6O7 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
2-O-(2-methoxy-2-oxoacetyl) 1-O-methyl oxalate |
InChI |
InChI=1S/C6H6O7/c1-11-3(7)5(9)13-6(10)4(8)12-2/h1-2H3 |
InChI Key |
JKFKZGGSAYSSBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)OC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



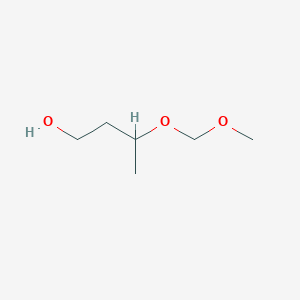
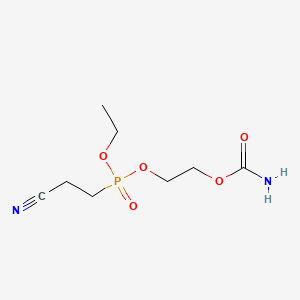

![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)

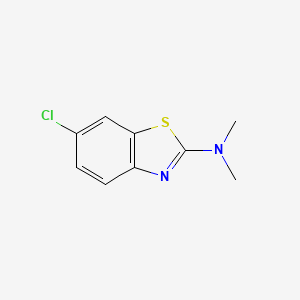

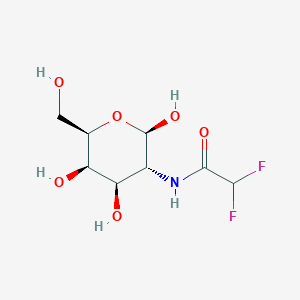


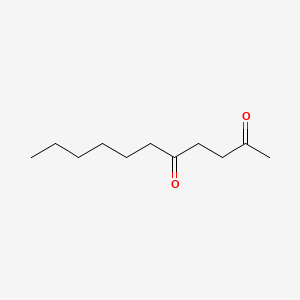
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
